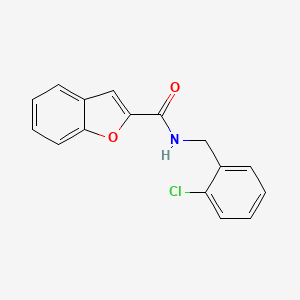![molecular formula C18H26N4O2 B5629235 3-(1-butyl-1H-imidazol-2-yl)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidine](/img/structure/B5629235.png)
3-(1-butyl-1H-imidazol-2-yl)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that often exhibit interesting biological activities, including antimicrobial and neuroprotective effects. These molecules are characterized by their complex nitrogen-containing structures, which include imidazole and piperidine rings, making them significant in medicinal chemistry and drug design.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions starting from basic building blocks like diacetyl, aromatic aldehyde, and various amines. A common method involves cyclocondensation reactions facilitated by catalysts in solvents like ethanol to yield the desired heterocyclic compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of related compounds often features complex arrangements of atoms, with X-ray diffraction studies revealing details about their crystalline forms and intermolecular interactions. These structures are crucial for understanding the compound's reactivity and biological activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, depending on the functional groups present. These reactions are pivotal for modifying the compound to enhance its biological activity or to introduce specific functional groups (Naveen et al., 2015).
Propiedades
IUPAC Name |
[3-(1-butylimidazol-2-yl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-9-21-11-8-19-17(21)15-7-6-10-22(12-15)18(23)16-13(2)20-24-14(16)3/h8,11,15H,4-7,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBCJDYAIJCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCN(C2)C(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,9bR*)-2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629160.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5629168.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5629176.png)
![[(3R*,5R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5629196.png)
![2-ethyl-5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5629200.png)
![3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)propanoic acid](/img/structure/B5629203.png)


![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5629228.png)
![9-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629233.png)
![3-[(4-tert-butylbenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5629241.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5629252.png)
![2-amino-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5629256.png)
![3-[2-fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5629257.png)